Z-Gly-Ala-Gln-AMC: Mechanism of Action & Technical Guide
Z-Gly-Ala-Gln-AMC: Mechanism of Action & Technical Guide
The Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) fluorogenic substrate is a specialized tool primarily used to assay serine proteases , most notably the bacterial protease WprA (Bacillus subtilis) and potentially homologous enzymes in pathogens like Acinetobacter baumannii and Mycobacterium tuberculosis.[1]
While often associated with glutamine-utilizing enzymes, its primary mechanism as a fluorogenic probe relies on the proteolytic cleavage of the amide bond between the C-terminal Glutamine (Gln) and the 7-amino-4-methylcoumarin (AMC) reporter.[1]
[1][2]
Executive Summary
Z-Gly-Ala-Gln-AMC is a synthetic tripeptide substrate designed for the kinetic analysis of specific serine proteases.[1] It consists of a benzyloxycarbonyl (Z) N-terminal protecting group, a Gly-Ala-Gln peptide backbone, and a C-terminal fluorogenic AMC reporter.[1][2]
Its primary utility lies in:
-
Bacterial Protease Profiling: Specifically targeting WprA , a cell wall-associated serine protease in Bacillus subtilis, and investigating proteolytic pathways in A. baumannii and M. tuberculosis.
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Drug Discovery: Screening for inhibitors of bacterial virulence factors (proteases) that degrade host tissues or process bacterial antigens.
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Vacuolar Activity Monitoring: Detecting specific endopeptidase activities within cellular vacuoles under defined pH conditions.
Molecular Mechanism of Action
The mechanism relies on the "Quenched-to-Fluorescent" transition upon enzymatic hydrolysis.[1]
2.1. Chemical Architecture
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Cap (Z-Group): The N-terminal Benzyloxycarbonyl group mimics the polypeptide chain, positioning the substrate correctly within the enzyme's active site (S3-S1 pockets) and preventing non-specific aminopeptidase degradation.[1]
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Peptide Linker (Gly-Ala-Gln):
-
P3 (Gly): Provides flexibility.
-
P2 (Ala): Fits into the S2 hydrophobic pocket of the protease.
-
P1 (Gln): The critical recognition residue. The enzyme's S1 pocket specifically binds the Glutamine side chain.
-
-
Reporter (AMC): 7-amino-4-methylcoumarin is attached via an amide bond to the
-carboxyl of Glutamine.[1][3][2] In this amide-linked state, the lone pair of electrons on the aniline nitrogen is delocalized into the carbonyl, quenching its fluorescence (blue shift/low quantum yield).[1]
2.2. The Cleavage Event
-
Binding: The enzyme (e.g., WprA) binds the substrate. The catalytic triad (Ser-His-Asp) orients the scissile bond (Gln-AMC).[1]
-
Acylation: The catalytic Serine attacks the carbonyl carbon of the Gln-AMC bond, forming a tetrahedral intermediate.
-
Release: The amide bond breaks, releasing free AMC .
-
Deacylation: Water hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme.
Signal Generation: Free AMC acts as a distinct fluorophore.
Figure 1: Proteolytic cleavage mechanism of Z-Gly-Ala-Gln-AMC.[1] The enzyme hydrolyzes the amide bond, liberating the fluorescent AMC moiety.
Enzymatic Targets & Specificity
While Gln-AMC substrates can be cleaved by various proteases, Z-Gly-Ala-Gln-AMC shows distinct specificity profiles.[1]
| Enzyme Target | Organism | Role | Optimal pH | Notes |
| WprA | Bacillus subtilis | Cell wall serine protease; degradation of foreign proteins.[1] | 7.5 | Primary validated target. |
| Endopeptidases | A. baumannii / M. tbc | Virulence / Antigen processing. | 7.0–8.0 | Used in antimicrobial screening. |
| PepO | Strep. thermophilus | Oligopeptidase.[4][5] | N/A | Negative Control: PepO does not efficiently cleave this substrate. |
| Transglutaminase 2 | Mammalian | Crosslinking (Isopeptidase). | 8.0 | Dual Use: Can act as a Gln-donor in crosslinking assays (non-fluorogenic release mode).[1] |
Note on Transglutaminase (TG2):
While TG2 utilizes Glutamine substrates, it typically catalyzes the transfer of an amine to the
Experimental Protocol: WprA Protease Assay
This protocol is optimized for measuring the hydrolytic activity of WprA or similar bacterial serine proteases.
4.1. Reagents & Preparation
-
Substrate Stock: Dissolve Z-Gly-Ala-Gln-AMC in DMSO to 10 mM. Store at -20°C, protected from light.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂ (Calcium is often required for stability/activity of subtilisin-like proteases), 0.05% Tween-20 (to prevent surface adsorption).[1]
-
AMC Standard: 7-amino-4-methylcoumarin (free acid) for calibration.[1]
4.2. Assay Workflow
-
Enzyme Preparation: Dilute the protease (e.g., bacterial lysate or purified WprA) in Assay Buffer.
-
Plate Setup: Use a 96-well black-walled, clear-bottom plate.
-
Sample: 50 µL Enzyme + 49 µL Buffer.
-
Background Control: 99 µL Buffer (no enzyme).
-
Inhibitor Control: 50 µL Enzyme + Inhibitor (e.g., PMSF) + Buffer.
-
-
Initiation: Add 1 µL of 10 mM Substrate Stock (Final conc: 100 µM) to all wells. Mix immediately.
-
Detection: Measure fluorescence kinetically.
4.3. Data Analysis
Calculate the reaction velocity (
Figure 2: Step-by-step assay workflow for kinetic analysis of protease activity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Spontaneous hydrolysis or free AMC in stock.[1] | Check stock purity (TLC/HPLC). Ensure pH < 8.5 (AMC hydrolyzes at high pH). |
| Low Signal | Inner filter effect or low enzyme activity. | Dilute substrate if >200 µM. Verify enzyme active site titration. |
| Non-Linear Kinetics | Substrate depletion or product inhibition. | Use initial velocity ( |
| Inhibition Failure | Wrong inhibitor class. | WprA is a serine protease; use PMSF or AEBSF. EDTA (metalloprotease inhibitor) should have no effect unless Ca²⁺ is structural. |
References
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WprA Characterization
-
Bacterial Protease Assays
-
Transglutaminase Cross-Reactivity
-
PepO Specificity Studies
Sources
- 1. guidechem.com [guidechem.com]
- 2. 201928-35-0_标记肽Z-GAQ-7-氨基-4-甲基香豆素_Cbz-Gly-Ala-Gln-AMC_Z-GAQ-AMC_CBZ修饰肽_ AMC修饰肽_ 三肽_ 杭州专肽生物技术有限公司的多肽产品 [allpeptide.com]
- 3. 201928-35-0_标记肽Z-GAQ-7-氨基-4-甲基香豆素_Cbz-Gly-Ala-Gln-AMC_Z-GAQ-AMC_CBZ修饰肽_ AMC修饰肽_ 三肽_ 杭州专肽生物技术有限公司的多肽产品 [allpeptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ubpbio.com [ubpbio.com]
